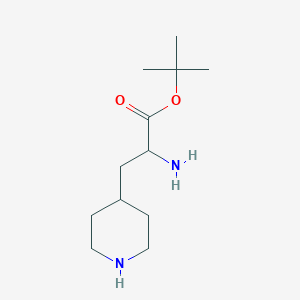

Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Boc-aminoethyl)piperidine is a heterocyclic compound with the molecular formula C12H24N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminoethyl side chain. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Boc-aminoethyl)piperidine typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of the aminoethyl group. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to 0°C

Reaction Time: 1-2 hours

Industrial Production Methods

Industrial production of 4-(2-Boc-aminoethyl)piperidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Boc-aminoethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Oxidation: N-oxides of 4-(2-Boc-aminoethyl)piperidine

Reduction: 4-(2-aminoethyl)piperidine

Substitution: Various substituted piperidine derivatives

Applications De Recherche Scientifique

4-(2-Boc-aminoethyl)piperidine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutics.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 4-(2-Boc-aminoethyl)piperidine involves its interaction with various molecular targets, depending on the specific application. In drug development, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.

Comparaison Avec Des Composés Similaires

4-(2-Boc-aminoethyl)piperidine can be compared with other piperidine derivatives, such as:

- 1-Boc-3,5-dimethyl-piperazine

- 1-Boc-4-iodo-piperidine

- 2-(4-Boc-1-piperazinyl)benzamidoxime

These compounds share the Boc protecting group but differ in their substitution patterns and functional groups. The uniqueness of 4-(2-Boc-aminoethyl)piperidine lies in its specific aminoethyl side chain, which imparts distinct reactivity and applications.

Activité Biologique

Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an amino acid moiety. Its molecular formula is C13H23NO2, which contributes to its solubility and stability in various solvents, enhancing its applicability in pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The piperidine moiety allows for interactions with enzymes and receptors, potentially modulating their activity. For instance, similar compounds have shown significant effects on neurotransmitter receptors, influencing analgesic and anti-inflammatory responses .

- Signaling Pathways : It may influence signaling pathways related to cell growth, differentiation, and apoptosis. Research indicates that compounds with structural similarities can affect the PI3K/Akt pathway, which is crucial in cancer biology .

1. Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds exhibit promising anticancer properties. For example, studies show that certain piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, potentially outperforming established drugs like bleomycin .

2. Neuroprotective Effects

Piperidine derivatives are noted for their neuroprotective properties. The introduction of the piperidine ring into various compounds has been linked to improved brain exposure and enhanced inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy .

3. Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their ability to modulate inflammatory responses. They may inhibit the NLRP3 inflammasome, a key player in inflammatory diseases .

Table 1: Summary of Biological Activities

Propriétés

Formule moléculaire |

C12H24N2O2 |

|---|---|

Poids moléculaire |

228.33 g/mol |

Nom IUPAC |

tert-butyl 2-amino-3-piperidin-4-ylpropanoate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h9-10,14H,4-8,13H2,1-3H3 |

Clé InChI |

BGPALDULXGNAOL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)C(CC1CCNCC1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.